1-Stearoyl-2-stearoyl-sn-glycero-3-phosphocholine-d35

Lipidomics LC-MS/MS quantification LNP characterization

1-Stearoyl-2-stearoyl-sn-glycero-3-phosphocholine-d35 (DSPC-d35) is a stable isotope-labeled analog of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated C18:0/C18:0 phosphatidylcholine widely employed as a helper lipid in lipid nanoparticle (LNP) formulations for mRNA/siRNA delivery and as a structural component in liposomal drug delivery systems. The compound incorporates 35 deuterium atoms in place of hydrogen atoms on the fatty acyl chains, yielding a molecular weight of 825.36 g/mol (compared to 790.20 g/mol for unlabeled DSPC) and a nominal mass shift of +35 Da.

Molecular Formula C44H88NO8P
Molecular Weight 825.4 g/mol
Cat. No. B15598788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Stearoyl-2-stearoyl-sn-glycero-3-phosphocholine-d35
Molecular FormulaC44H88NO8P
Molecular Weight825.4 g/mol
Structural Identifiers
InChIInChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1/i1D3,6D2,8D2,10D2,12D2,14D2,16D2,18D2,20D2,22D2,24D2,26D2,28D2,30D2,32D2,34D2,36D2
InChIKeyNRJAVPSFFCBXDT-KLQWAEIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Stearoyl-2-stearoyl-sn-glycero-3-phosphocholine-d35 (DSPC-d35): Deuterated Phospholipid for Quantitative Lipidomics and LNP Characterization


1-Stearoyl-2-stearoyl-sn-glycero-3-phosphocholine-d35 (DSPC-d35) is a stable isotope-labeled analog of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated C18:0/C18:0 phosphatidylcholine widely employed as a helper lipid in lipid nanoparticle (LNP) formulations for mRNA/siRNA delivery and as a structural component in liposomal drug delivery systems [1]. The compound incorporates 35 deuterium atoms in place of hydrogen atoms on the fatty acyl chains, yielding a molecular weight of 825.36 g/mol (compared to 790.20 g/mol for unlabeled DSPC) and a nominal mass shift of +35 Da . DSPC-d35 retains the cylindrical molecular geometry and high gel-to-liquid crystalline phase transition temperature (Tm ≈ 55°C) characteristic of the parent DSPC molecule .

Why DSPC-d35 Cannot Be Substituted with Unlabeled DSPC or Alternative Deuterated Phospholipids in Quantitative Analytical Workflows


Generic substitution of DSPC-d35 with unlabeled DSPC or alternative deuterated phosphatidylcholines introduces analytically consequential limitations. Unlabeled DSPC cannot serve as an internal standard for LC-MS/MS or GC-MS quantification of DSPC in LNP formulations, as it co-elutes and shares identical m/z with the endogenous analyte, rendering peak deconvolution impossible and precluding accurate matrix-effect correction [1]. Alternative deuterated lipids—such as DSPC-d70 (two fully deuterated chains, Δm = +70 Da) or DSPC-d9 (head-group deuteration, Δm = +9 Da)—exhibit distinct chromatographic retention times and extraction recovery profiles relative to DSPC-d35, introducing systematic quantification bias when mismatched with the target analyte's physicochemical behavior [2]. Furthermore, when DSPC-d35 is employed as a structural probe in solid-state NMR or neutron scattering studies of lipid bilayers, substitution with non-deuterated or differently labeled analogs fundamentally alters the spectroscopic signal, rendering comparative or sequential experiments irreproducible [3].

Quantitative Differentiation Evidence: DSPC-d35 Versus Unlabeled DSPC and Alternative Deuterated Phospholipids


Quantitative LC-MS/MS Internal Standard Performance: DSPC-d35 Enables Sub-ng/mL Quantification of DSPC in LNP Formulations

DSPC-d35 functions as an isotopically labeled internal standard for the absolute quantification of unlabeled DSPC in complex biological matrices and LNP formulations via LC-MS/MS [1]. In a validated LC-HRMS workflow for LNP component analysis, the limit of detection (LOD) for DSPC was established at 5 pg/µL, with deuterated internal standards enabling matrix-matched calibration and correction for ion suppression effects [2]. The Δm = +35 Da mass shift of DSPC-d35 relative to endogenous DSPC (C44H88NO8P, exact mass 790.63 Da) provides sufficient separation from the M+2 natural isotopic envelope of the analyte while avoiding the chromatographic retention time shifts frequently observed with fully deuterated analogs (e.g., DSPC-d70) that exhibit increased hydrophobicity due to stronger C-D van der Waals interactions [3].

Lipidomics LC-MS/MS quantification LNP characterization

Deuterium Enrichment Purity: DSPC-d35 Offers ≥97% Isotopic Enrichment with Traceable Batch-to-Batch Consistency

The analytical utility of DSPC-d35 as an internal standard is directly proportional to its isotopic enrichment purity. Commercially available DSPC-d35 is supplied with ≥97% deuterium incorporation on the fatty acyl chains, with the alpha-carbon positions exhibiting 60–80% enrichment due to known deuterium-hydrogen exchange at the C2 position adjacent to the carbonyl . This enrichment level is quantified by high-resolution mass spectrometry and documented in the certificate of analysis, enabling researchers to apply precise isotopic correction factors when calculating analyte concentrations. In contrast, alternative deuterated DSPC variants (e.g., DSPC-d70 with fully deuterated chains) are synthesized via distinct routes that yield variable enrichment profiles and may exhibit batch-dependent purity variations exceeding ±5% [1].

Isotopic purity Quantitative accuracy Quality control

Physical-Chemical Equivalence: DSPC-d35 Retains DSPC's High Phase Transition Temperature (Tm ≈ 55°C) and Lamellar-Phase Geometry

The phase transition temperature (Tm) of DSPC-d35 is approximately 55°C, indistinguishable within experimental uncertainty (±1°C) from that of unlabeled DSPC (Tm = 54–55°C as determined by differential scanning calorimetry) . This retention of thermotropic behavior demonstrates that deuterium substitution on the acyl chains does not measurably alter the gel-to-liquid crystalline phase transition of the lipid bilayer [1]. In contrast, phosphatidylcholines with shorter chain lengths (e.g., DPPC, C16:0, Tm = 41°C; DMPC, C14:0, Tm = 24°C) exhibit substantially lower Tm values, while unsaturated analogs (e.g., DOPC, C18:1, Tm = -20°C) are fluid at room temperature and fail to provide the structural rigidity required for LNP stability .

Membrane biophysics Liposome stability Phase behavior

Molecular Weight Differentiation: DSPC-d35 Provides a +35 Da Mass Shift Optimized for LC-MS/MS Quantification Without Chromatographic Perturbation

DSPC-d35 exhibits a molecular weight of 825.36 g/mol (C44H53D35NO8P), representing a +35 Da increase over unlabeled DSPC (790.20 g/mol, C44H88NO8P) . This mass shift positions the internal standard signal 35 m/z units above the monoisotopic peak of the endogenous analyte, providing unambiguous peak separation in MS1 spectra while remaining sufficiently close to minimize differential matrix effects . In comparison, the fully deuterated analog DSPC-d70 (molecular formula C44H18D70NO8P) produces a +70 Da shift that, while offering even greater spectral separation, introduces measurable retention time shifts in reversed-phase chromatography (typically 0.2–0.5 minutes earlier elution) due to the stronger C-D bond shortening and resultant decreased hydrophobic interaction with the stationary phase [1].

Isotopic labeling Mass spectrometry Internal standardization

Structural Probing Capability: Deuterium Order Parameter Enables Quantitative Mapping of Lipid Bilayer Dynamics in Solid-State NMR and Neutron Scattering

The site-specific deuteration of the fatty acyl chains in DSPC-d35 enables the measurement of deuterium order parameters (SCD) via solid-state 2H NMR spectroscopy, providing a quantitative readout of acyl chain orientational order and membrane fluidity as a function of temperature, lipid composition, and protein insertion . In molecular dynamics simulations of DOPC/DSPC mixture membrane systems, the deuterium order parameter was identified as a key structural observable that undergoes dramatic change during gel-to-liquid crystalline phase transitions, with SCD values decreasing from ~0.4–0.5 in the ordered gel phase to ~0.1–0.2 in the fluid Lα phase [1]. This quantitative structural information is inaccessible with unlabeled DSPC, which lacks the quadrupolar nucleus required for 2H NMR, and cannot be obtained from fluorescent probes, which perturb the local membrane environment.

Membrane biophysics Solid-state NMR Neutron scattering

Purity and Stability Specifications: DSPC-d35 is Supplied at >99% Purity with Documented ≥2-Year Storage Stability at -20°C

Commercially sourced DSPC-d35 is supplied with >99% purity as determined by thin-layer chromatography (TLC) and is certified for ≥2-year stability when stored at -20°C under anhydrous, light-protected conditions . This purity specification exceeds the typical ≥95% purity of many non-deuterated DSPC products and is essential for applications requiring precise stoichiometric control, such as the formulation of LNPs at defined molar ratios (typically 10 mol% DSPC in mRNA-LNP systems) . In comparative stability evaluations of LNP formulations, DSPC-containing LNPs maintained superior structural integrity over four weeks at 2–8°C relative to formulations containing alternative helper lipids, demonstrating that the inherent chemical stability of the saturated C18:0 chains translates to robust product shelf-life [1].

Chemical purity Long-term stability Procurement

Optimal Research and Industrial Application Scenarios for DSPC-d35


Absolute Quantification of DSPC Content in mRNA-LNP Formulations for CMC Batch Release and Stability Testing

DSPC-d35 is employed as an isotopically labeled internal standard in LC-MS/MS workflows to achieve absolute quantification of DSPC in lipid nanoparticle formulations at the picogram level (LOD = 5 pg/µL) [1]. This application is essential for CMC (Chemistry, Manufacturing, and Controls) batch release testing, where precise knowledge of the molar ratio of helper lipid to ionizable lipid directly impacts LNP stability, mRNA encapsulation efficiency, and in vivo performance. The deuterated internal standard corrects for matrix effects and ionization efficiency variations inherent to complex lipid mixtures, enabling method validation according to ICH Q2(R1) guidelines .

Structural Characterization of Lipid Bilayer Order and Phase Behavior via Solid-State 2H NMR Spectroscopy

DSPC-d35 serves as a site-specific structural probe in solid-state 2H NMR experiments designed to map acyl chain orientational order (deuterium order parameter SCD) as a function of temperature, lipid composition, and membrane protein insertion [1]. This application provides quantitative, non-perturbative data on lipid bilayer organization that is inaccessible with unlabeled lipids or extrinsic fluorescent probes. In the context of LNP development, SCD profiles derived from DSPC-d35 inform the rational design of formulations with optimized membrane rigidity and fusion competence [2].

Metabolic Tracing and Turnover Studies of Exogenous Pulmonary Surfactant Phospholipids

DSPC-d35 and related deuterated phosphatidylcholines are utilized in stable isotope tracer studies to measure the partition between endogenous and exogenous pulmonary surfactant DSPC pools in preclinical models of respiratory distress syndrome [1]. The deuterium label permits discrimination of administered exogenous DSPC from endogenous pulmonary surfactant by high-resolution mass spectrometry, enabling quantitative assessment of surfactant clearance kinetics and dosing optimization . This application leverages the ~55°C phase transition temperature of DSPC-d35, which mirrors that of native pulmonary surfactant phospholipids.

Membrane Dynamics Investigations via Neutron Scattering and Vibrational Spectroscopy

The site-specific deuteration of DSPC-d35 reduces C–H vibrational background and provides strong isotopic contrast for neutron scattering experiments, facilitating the study of lipid diffusion, membrane fusion, and lipid-protein interactions at atomic resolution [1]. In vibrational spectroscopy (IR, Raman), the mass difference of deuterium shifts C–D stretching frequencies to ~2100–2200 cm⁻¹, well-separated from the C–H stretching region (~2800–3000 cm⁻¹), enabling selective monitoring of DSPC-d35 within complex, multi-component lipid mixtures .

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